molecular formula C6H8N2O3S B6596599 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate CAS No. 252568-49-3

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate

Cat. No. B6596599
M. Wt: 188.21 g/mol
InChI Key: SPXXSCWWBQGVLL-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (MTEN) is an organic nitrate compound with a unique structure and a range of potential applications in the scientific research field. MTEN has been studied extensively in recent years, with investigations into its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate can be achieved through a two-step process involving the synthesis of the intermediate 2-(4-methyl-1,3-thiazol-5-yl)ethanol followed by nitration.

Starting Materials
4-methyl-1,3-thiazole, 2-chloroethanol, Sodium hydroxide, Nitric acid, Sulfuric acid, Wate

Reaction
Step 1: Synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethanol, a. Dissolve 4-methyl-1,3-thiazole (1.0 g, 9.5 mmol) in 10 mL of 2-chloroethanol., b. Add 0.5 g of sodium hydroxide and stir the mixture at room temperature for 24 hours., c. Dilute the reaction mixture with water and extract with ethyl acetate., d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(4-methyl-1,3-thiazol-5-yl)ethanol as a yellow oil (yield: 85%)., Step 2: Nitration of 2-(4-methyl-1,3-thiazol-5-yl)ethanol, a. Dissolve 2-(4-methyl-1,3-thiazol-5-yl)ethanol (1.0 g, 5.5 mmol) in 10 mL of concentrated nitric acid., b. Add 1.0 mL of concentrated sulfuric acid dropwise with stirring at 0°C., c. Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 24 hours., d. Dilute the reaction mixture with water and extract with ethyl acetate., e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate as a yellow oil (yield: 70%).

Scientific Research Applications

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been studied extensively in the scientific research field, with a wide range of potential applications. For example, it has been used in studies of the effects of nitric oxide on the cardiovascular system, as well as in studies of the effects of nitric oxide on the immune system. In addition, 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been used in studies of the effects of nitric oxide on cancer cells, as well as in studies of the effects of nitric oxide on the nervous system.

Mechanism Of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate is not yet fully understood. However, it is believed that 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate acts as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. In addition, 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been found to have antioxidant activity, which may explain its effects on the cardiovascular system, immune system, and nervous system.

Biochemical And Physiological Effects

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been found to have a range of biochemical and physiological effects. For example, it has been found to increase nitric oxide production in the body, which can lead to improved blood flow and circulation. In addition, 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been found to have anti-inflammatory and antioxidant effects, which can help to protect the body from damage caused by free radicals. Finally, 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has been found to have a positive effect on the nervous system, which can help to reduce stress and anxiety.

Advantages And Limitations For Lab Experiments

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, it is non-toxic, making it safe to use in experiments. However, 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate also has some limitations. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. In addition, its effects can vary depending on the amount of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate used in an experiment.

Future Directions

There are several potential future directions for research involving 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate. First, further research is needed to better understand its mechanism of action and its effects on the cardiovascular, immune, and nervous systems. In addition, further research is needed to explore the potential therapeutic applications of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate, such as its use in the treatment of cardiovascular and neurological disorders. Finally, further research is needed to explore the potential uses of 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate in laboratory experiments, such as its use in the synthesis of new compounds.

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXXSCWWBQGVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

CAS RN

252568-49-3
Record name GT-1061 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GT-1061 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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